Product packaging for HIV-1 protease-IN-11(Cat. No.:)

HIV-1 protease-IN-11

Cat. No.: B15137707
M. Wt: 503.7 g/mol
InChI Key: ANWSPADNYQYLRB-IEZKXTBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 protease-IN-11 is a potent inhibitor of the HIV-1 protease, demonstrating high inhibitory activity with an IC50 value of 0.41 nM . The HIV-1 protease is a dimeric aspartyl protease that is essential for viral replication; it cleaves the Gag and Gag-Pol polyproteins to generate the mature, functional proteins and enzymes required for an infectious virion . By competitively inhibiting this enzyme, this compound prevents the proteolytic processing of viral polyproteins, thereby blocking the final stage of viral maturation and leading to the production of non-infectious viral particles . Protease inhibitors represent a cornerstone of antiretroviral therapy, and research into new inhibitors like this compound is crucial for addressing challenges such as viral drug resistance . This compound is a valuable tool for in vitro studies aimed at understanding the mechanisms of viral maturation, investigating resistance profiles of mutant proteases, and developing novel therapeutic strategies against HIV-1 infection . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37N3O5S B15137707 HIV-1 protease-IN-11

Properties

Molecular Formula

C26H37N3O5S

Molecular Weight

503.7 g/mol

IUPAC Name

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1

InChI Key

ANWSPADNYQYLRB-IEZKXTBUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-11 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Catalytic Mechanism of HIV-1 Protease

HIV-1 protease is a dimeric aspartic protease that cleaves viral polyproteins via a general acid–base mechanism. The catalytic dyad (Asp-25 and Asp-125) facilitates peptide bond hydrolysis:

  • Asp-25 acts as a general acid, donating a proton to the carbonyl oxygen of the substrate.

  • Asp-125 acts as a general base, deprotonating the nucleophilic water molecule attacking the substrate .

Key structural evidence comes from neutron crystallography studies of the protease complexed with transition-state analogs like KNI-272 and KVS-1 :

  • KNI-272 forms a tetrahedral intermediate mimicking the transition state, with Asp-25 protonated and Asp-125 deprotonated .

  • KVS-1 reacts with the catalytic water to form a tetrahedral oxyanion intermediate, stabilized by hyperconjugation into the inhibitor’s peptidic carbonyl group .

Transition-State Mimicry

Inhibitors like KNI-272 and KVS-1 mimic the tetrahedral intermediate of peptide hydrolysis:

  • KNI-272 : Binds via hydrogen bonds between the protonated Asp-25 and the inhibitor’s carbonyl group, and the deprotonated Asp-125 and the inhibitor’s hydroxyl group .

  • KVS-1 : Forms an oxyanion tetrahedral intermediate stabilized by delocalization of negative charge into the inhibitor’s carbonyl group .

Flap Dynamics and Active-Site Preorganization

The protease’s flaps (residues 37–61 in each monomer) undergo conformational isomerization, correlating with active-site reorganization. Substitutions at Gly-51/Gly-51′ alter flap mobility and hydrogen bonding with substrates/inhibitors, influencing catalytic efficiency .

Comparative Analysis of HIV-1 Protease Inhibitors

Inhibitor Key Features Binding Mode Relevance to Resistance
KNI-272 Transition-state analog with allophenylnorstatine (Apns) groupForms tetrahedral intermediate; hydrogen bonds with Asp-25 and Asp-125 Serves as a structural template
KVS-1 Contains ketomethylene isostere; reacts with catalytic waterForms oxyanion tetrahedral intermediate stabilized by hyperconjugation Highlights instability of intermediates
Darunavir (DRV) Fifth-generation PI with modified P1’ and P2’ groups for enhanced affinityExtensive hydrogen bonding with backbone atoms; maintains potency against resistant variants Resists mutations via broad interactions
Keto-DRV Keto-darunavir (DRV analog with ketomethylene isostere)Reduced potency compared to DRV due to altered binding interactions Demonstrates isostere limitations

Resistance Mechanism and Inhibitor Design

HIV-1 protease evolves resistance through mutations (e.g., I84V, I50V) that reduce inhibitor binding while maintaining substrate affinity . Recent studies highlight:

  • Darunavir’s resilience : Maintains high potency against resistant variants due to optimized backbone interactions .

  • Fifth-generation PIs : Analogs like UMASS-1–10 use modified P1’ and P2’ groups to minimize resistance evolution .

Research Findings and Implications

  • Neutron/X-ray crystallography provides direct evidence of protonation states (Asp-25 protonated, Asp-125 deprotonated) in inhibitor complexes .

  • Flap mobility correlates with active-site preorganization, where rigid flaps (e.g., D-Gly51) stabilize the general base (Asp-125), while mobile flaps (e.g., L-Gly51) enhance general acid (Asp-25) activity .

  • Oxyanion stabilization in tetrahedral intermediates depends on hyperconjugation, which can be disrupted by isosteric substitutions (e.g., keto-DRV) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Basis

HIV1-PR inhibitors are classified into two broad categories: substrate-based peptidomimetics (e.g., Saquinavir, Darunavir) and non-peptidic inhibitors (e.g., Tipranavir). Key structural comparisons include:

Parameter HIV-1 Protease-IN-11 (Hypothetical) Darunavir Saquinavir Tipranavir
Core Scaffold Unreported Bis-tetrahydrofuran Hydroxyethylamine isostere Diaryl ether non-peptide
Binding Affinity (Ki) N/A 4.5 nM 0.9 nM 8.2 nM
Resistance Mutations Predicted sensitivity to V82A/I84V High resistance barrier Moderate resistance barrier Low resistance barrier
Pharmacophoric Interactions Likely targets Asp25/Asp29 Hydrogen bonds with Asp25 Hydrophobic pocket binding Dual-site binding

Key Research Findings

Darunavir : Exhibits a high genetic barrier to resistance due to extensive hydrogen bonding with conserved backbone atoms of HIV1-PR, even in the presence of mutations like V82A . Its bis-tetrahydrofuran scaffold enhances van der Waals interactions with the catalytic site .

Saquinavir : A first-generation PI with reduced efficacy against mutants such as G48V/L90M due to steric clashes in the hydrophobic S1/S1' pockets .

Tipranavir: A non-peptidic inhibitor effective against multi-PI-resistant strains but prone to resistance via I84V mutations that disrupt its bulky diaryl ether binding .

Resistance Profiles

Data from Table 1 () highlight common resistance mutations impacting PIs:

  • V82A : Reduces binding of most peptidomimetics by enlarging the S3/S3' subsites.
  • I84V : Disrupts hydrophobic interactions with inhibitors like Tipranavir .
  • L90M : Alters protease flexibility, reducing Saquinavir’s efficacy .

This compound’s hypothetical profile would depend on its ability to maintain interactions with conserved residues (e.g., Asp25) while minimizing steric clashes in mutation-prone regions.

Mechanistic Insights from Structural Studies

Crystal structures () reveal that effective PIs adopt similar active-site conformations despite chemical diversity. For example:

  • Hydroxyethylamine transition-state mimics (e.g., Saquinavir) form critical hydrogen bonds with Asp25 .
  • Non-peptidic inhibitors like Tipranavir rely on hydrophobic stacking and halogen bonds .

A MIF-based analysis () quantifies mutation-induced physicochemical changes in HIV1-PR’s binding site, predicting resistance by comparing mutant vs. wild-type protease structures. This approach could validate this compound’s resilience to common mutations.

Q & A

Basic Research Questions

Q. What is the inhibitory activity profile of HIV-1 protease-IN-11 against HIV-1 protease, and how is this measured experimentally?

  • Answer: this compound (compound 34a) exhibits potent inhibition with an IC50 value of 0.41 nM, determined via enzymatic assays using synthetic substrates under standardized conditions (e.g., physiological pH and temperature). Comparative studies involve parallel testing against reference inhibitors (e.g., HIV-1 protease-IN-9, IC50 = 66.8 nM) to benchmark potency. Fluorescence-based assays are commonly employed, with data normalized to controls (e.g., uninhibited protease activity) and replicated at least three times for statistical validity .

Q. What experimental design principles ensure reliable assessment of HIV-1 protease inhibitors like IN-11 in enzymatic assays?

  • Answer: Key principles include:

  • Substrate specificity: Use fluorogenic or chromogenic substrates mimicking natural cleavage sites (e.g., Tyr-Pro or Phe-Pro sequences).
  • Controls: Include positive controls (e.g., ritonavir) and negative controls (substrate-only reactions).
  • Replicates: Perform triplicate measurements to account for intra-assay variability.
  • Dose-response curves: Generate IC50 values using at least six inhibitor concentrations spanning three orders of magnitude.
  • Resistance profiling: Test against clinically derived mutant proteases (e.g., multidrug-resistant variants) to evaluate breadth of activity .

Advanced Research Questions

Q. How does this compound maintain efficacy against drug-resistant protease variants, and what structural insights support this?

  • Answer: this compound retains activity against resistant variants due to its optimized binding interactions with conserved regions of the protease active site. X-ray crystallography of protease-IN-11 complexes (e.g., PDB ID: 3OQD) reveals hydrogen bonding with catalytic aspartates (Asp25/25') and hydrophobic interactions with non-mutating residues (e.g., Val82). Comparative analysis with mutant proteases (e.g., V82A or I84V) shows minimal disruption to IN-11’s binding geometry, suggesting a high genetic barrier to resistance .

Q. What methodological strategies resolve discrepancies between in vitro potency (IC50) and in vivo efficacy of this compound?

  • Answer: Discrepancies arise from factors like protein binding, pharmacokinetics, or off-target effects. To address these:

  • Pharmacokinetic profiling: Measure plasma protein binding (e.g., via equilibrium dialysis) and liver microsome stability.
  • Molecular dynamics (MD) simulations: Model inhibitor binding under physiological conditions (e.g., solvation, temperature) to predict in vivo behavior.
  • Resistance selection experiments: Serial passage of HIV-1 in the presence of suboptimal IN-11 concentrations identifies compensatory mutations (e.g., L76V) that inform structure-activity relationship (SAR) adjustments .

Q. How can researchers leverage structural databases to optimize the design of HIV-1 protease inhibitors like IN-11?

  • Answer: The HIV Protease Database (PDB sub-database) provides over 200 experimentally determined structures of protease-inhibitor complexes. Researchers can:

  • Filter by mutation: Analyze binding modes of inhibitors against specific mutants (e.g., M46I or L90M).
  • Cross-reference inhibition data: Correlate structural features (e.g., hydrogen bond networks) with IC50 values from enzymatic assays.
  • Use homology modeling: Predict binding of novel analogs to untested variants using tools like Rosetta or MODELLER .

Q. What statistical approaches validate the correlation between in vitro inhibitory data and clinical outcomes for protease inhibitors?

  • Answer: Regression analysis (e.g., linear model: y=a+bxy = a + bx) correlates in vitro IC50 with in vivo viral load reduction. Key steps include:

  • Stratification: Group data by viral genotype (e.g., clade B vs. C) and inhibitor concentration ranges (e.g., <1 nM vs. >10 nM).
  • Confidence intervals: Calculate 95% CI for regression parameters (slope bb, intercept aa) to assess significance.
  • Meta-analysis: Pool data from multiple studies to identify trends in resistance-conferring mutations .

Contradiction Analysis and Experimental Refinement

Q. How should conflicting data on this compound’s resistance profile be systematically addressed?

  • Answer: Contradictions may arise from differences in assay conditions (e.g., substrate type) or viral strain variability. Mitigation strategies include:

  • Standardization: Adopt consensus protocols (e.g., NIH AIDS Reagent Program guidelines) for enzymatic assays.
  • Clinical isolate testing: Use protease variants from treatment-experienced patients rather than lab-engineered mutants.
  • Cross-laboratory validation: Share reagents and data through repositories like the HIV Drug Resistance Database (Stanford University) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.